2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the core quinazoline structure. This is followed by the introduction of the chlorophenylmethylsulfanyl and methoxyphenoxy groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with different substituents, such as:
- 2-[(4-Bromophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline
- 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-hydroxyphenoxy)-5,6,7,8-tetrahydroquinazoline
Uniqueness
What sets 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-26-17-10-12-18(13-11-17)27-21-19-4-2-3-5-20(19)24-22(25-21)28-14-15-6-8-16(23)9-7-15/h6-13H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDPWXSLLMGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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